
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone, also known as HDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of isoindolinone and has been found to exhibit a range of biochemical and physiological effects making it a promising candidate for further research.
作用机制
The mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone is not yet fully understood. However, several studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators in the body. The compound has also been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin.
生化和生理效应
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to exhibit a range of biochemical and physiological effects. The compound has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, the compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
实验室实验的优点和局限性
One of the main advantages of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone for lab experiments is its potential to modulate various biological pathways, making it a promising candidate for further research. However, the limitations of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone include its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the compound has not yet been extensively studied in human clinical trials, and further research is needed to fully understand its potential applications.
未来方向
There are several future directions for research on 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. One potential area of research is the development of novel 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone and its potential applications in the treatment of various diseases. Finally, the potential use of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone as a therapeutic agent in human clinical trials should be explored further.
合成方法
The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone involves the reaction of 3-phenyl-2-propenal with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to produce 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been reported in several studies, and the yield of the compound can be optimized by varying the reaction conditions.
科学研究应用
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
3-hydroxy-3-phenyl-2-propylisoindol-1-one |
InChI |
InChI=1S/C17H17NO2/c1-2-12-18-16(19)14-10-6-7-11-15(14)17(18,20)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
InChI 键 |
LWFZCJMPZMPKNL-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
规范 SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



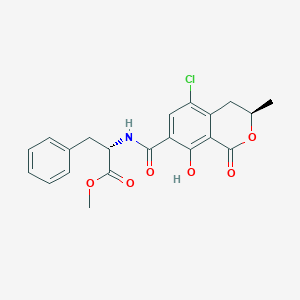
![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)
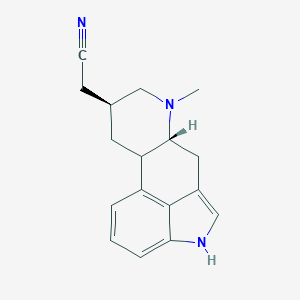

![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
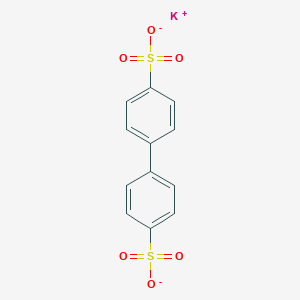
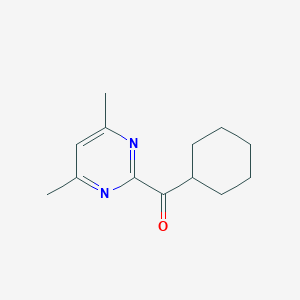


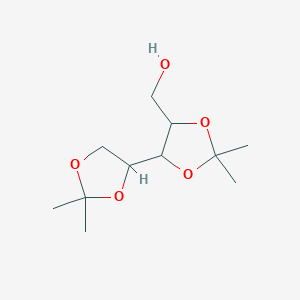

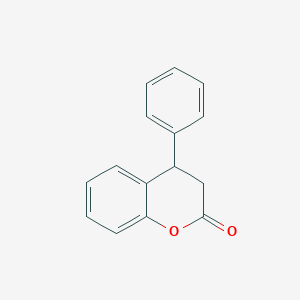

![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)